molecular formula C16H17N3O4S B4926999 N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide

N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide

Cat. No. B4926999
M. Wt: 347.4 g/mol
InChI Key: PVYRASOWUDWJGT-UHFFFAOYSA-N
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Description

N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide, also known as PGPA, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. PGPA is a dipeptide derivative that has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In

Mechanism of Action

The mechanism of action of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA synthesis and cell division. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to exhibit antiviral and antibacterial activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to exhibit antiviral and antibacterial activity, making it a versatile compound for use in various research fields. However, one limitation of using N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for research on N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide. One area of interest is the development of more efficient synthesis methods for N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide, which may increase its availability for research and clinical use. Another area of interest is the exploration of the mechanism of action of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide, which may provide insights into its potential use in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide in vivo, which may pave the way for its use in clinical settings.

Synthesis Methods

The synthesis of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide involves the reaction of N-phenylglycinamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of N-phenylglycinamide to form N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to exhibit antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus.

properties

IUPAC Name

2-[[2-(benzenesulfonamido)acetyl]amino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-15(12-18-24(22,23)14-9-5-2-6-10-14)17-11-16(21)19-13-7-3-1-4-8-13/h1-10,18H,11-12H2,(H,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYRASOWUDWJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CNC(=O)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2-Anilino-2-oxoethyl)-2-[(phenylsulfonyl)amino]acetamide

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